(2E)-N'-[(2,4-dibromophenoxy)acetyl]-3-(4-methoxyphenyl)prop-2-enehydrazide
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Overview
Description
(2E)-N’-[2-(2,4-DIBROMOPHENOXY)ACETYL]-3-(4-METHOXYPHENYL)PROP-2-ENEHYDRAZIDE is a synthetic organic compound characterized by its unique chemical structure, which includes dibromophenoxy and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N’-[2-(2,4-DIBROMOPHENOXY)ACETYL]-3-(4-METHOXYPHENYL)PROP-2-ENEHYDRAZIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2,4-dibromophenol with chloroacetic acid to form 2-(2,4-dibromophenoxy)acetic acid. This intermediate is then reacted with hydrazine hydrate to produce the corresponding hydrazide. The final step involves the condensation of this hydrazide with 4-methoxybenzaldehyde under acidic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(2E)-N’-[2-(2,4-DIBROMOPHENOXY)ACETYL]-3-(4-METHOXYPHENYL)PROP-2-ENEHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dibromo groups in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
(2E)-N’-[2-(2,4-DIBROMOPHENOXY)ACETYL]-3-(4-METHOXYPHENYL)PROP-2-ENEHYDRAZIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of (2E)-N’-[2-(2,4-DIBROMOPHENOXY)ACETYL]-3-(4-METHOXYPHENYL)PROP-2-ENEHYDRAZIDE involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biochemical pathways. The dibromophenoxy and methoxyphenyl groups contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
(2E)-N’-[2-(2,4-DICHLOROPHENOXY)ACETYL]-3-(4-METHOXYPHENYL)PROP-2-ENEHYDRAZIDE: Similar structure but with chlorine atoms instead of bromine.
(2E)-N’-[2-(2,4-DIFLUOROPHENOXY)ACETYL]-3-(4-METHOXYPHENYL)PROP-2-ENEHYDRAZIDE: Similar structure but with fluorine atoms instead of bromine.
Uniqueness
The presence of bromine atoms in (2E)-N’-[2-(2,4-DIBROMOPHENOXY)ACETYL]-3-(4-METHOXYPHENYL)PROP-2-ENEHYDRAZIDE imparts unique chemical properties, such as higher molecular weight and different reactivity compared to its chloro and fluoro analogs.
Properties
Molecular Formula |
C18H16Br2N2O4 |
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Molecular Weight |
484.1 g/mol |
IUPAC Name |
(E)-N'-[2-(2,4-dibromophenoxy)acetyl]-3-(4-methoxyphenyl)prop-2-enehydrazide |
InChI |
InChI=1S/C18H16Br2N2O4/c1-25-14-6-2-12(3-7-14)4-9-17(23)21-22-18(24)11-26-16-8-5-13(19)10-15(16)20/h2-10H,11H2,1H3,(H,21,23)(H,22,24)/b9-4+ |
InChI Key |
GYNIDLKHVQGZHL-RUDMXATFSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NNC(=O)COC2=C(C=C(C=C2)Br)Br |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NNC(=O)COC2=C(C=C(C=C2)Br)Br |
Origin of Product |
United States |
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